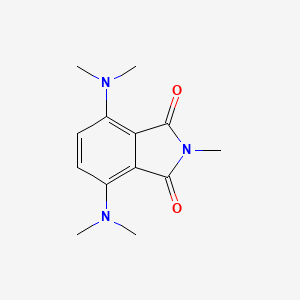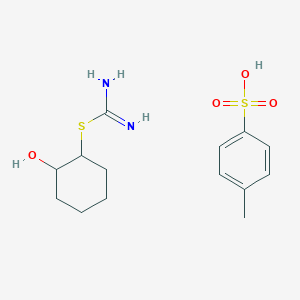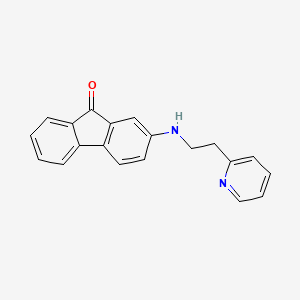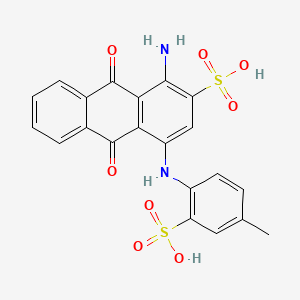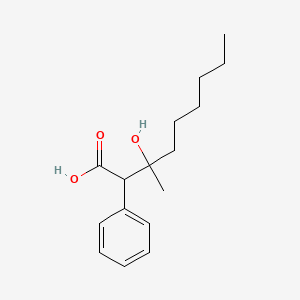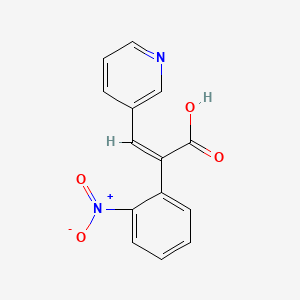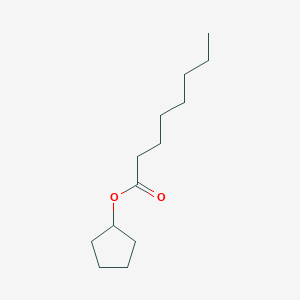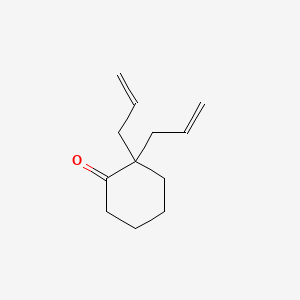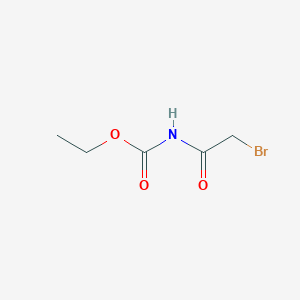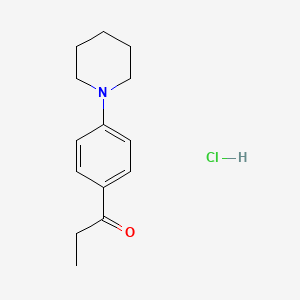
p-Piperidinopropiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Piperidinopropiophenone hydrochloride: is a chemical compound known for its muscle relaxant properties. It is widely used in the treatment of muscular contractures, low back pain, and spasticity. The compound is also known by its chemical name, 4’-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of p-Piperidinopropiophenone hydrochloride involves the reaction of piperidine with propiophenone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. The hydrochloride salt form is achieved by reacting the base compound with hydrochloric acid .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: : p-Piperidinopropiophenone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy in different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
p-Piperidinopropiophenone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on muscle relaxation and potential therapeutic applications.
Medicine: Widely used as a muscle relaxant in the treatment of conditions like low back pain and spasticity.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of p-Piperidinopropiophenone hydrochloride involves the inhibition of gamma-efferent firing and local vasodilatation activity. This results in muscle relaxation and reduced spasticity. The compound primarily targets the spinal cord structures, reducing gamma-efferent firing and inhibiting spinal cord activities .
Comparación Con Compuestos Similares
Similar Compounds
Eperisone hydrochloride: Another muscle relaxant with similar properties but different chemical structure.
Tolperisone hydrochloride: Known for its muscle relaxant effects but with a distinct mechanism of action.
Tizanidine hydrochloride: Used for muscle spasticity but acts through different pathways.
Uniqueness: : p-Piperidinopropiophenone hydrochloride is unique due to its specific mechanism of action and its efficacy in treating muscle-related conditions without significant central nervous system side effects .
Propiedades
Número CAS |
10342-86-6 |
|---|---|
Fórmula molecular |
C14H20ClNO |
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
1-(4-piperidin-1-ylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-14(16)12-6-8-13(9-7-12)15-10-4-3-5-11-15;/h6-9H,2-5,10-11H2,1H3;1H |
Clave InChI |
FXHHAYAJRCXQFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)N2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



